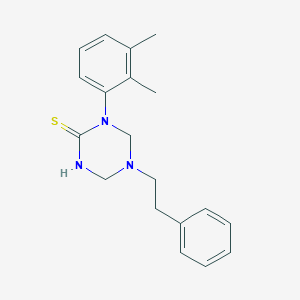
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as DPTT, is a chemical compound that belongs to the family of triazinanes. It is a white crystalline powder that is soluble in water and organic solvents. DPTT has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the interaction of the compound with target molecules in the organism or system being studied. In medicine, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In agriculture, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is believed to enhance plant growth and increase resistance to environmental stressors by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects on organisms and systems. In medicine, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have cytotoxic effects on cancer cells and to induce apoptosis, or programmed cell death, in these cells. In agriculture, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to increase the activity of antioxidant enzymes and to regulate the expression of genes involved in stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. In medicine, further studies could be conducted to explore its potential as an anticancer agent or as a treatment for infectious diseases. In agriculture, research could focus on optimizing the use of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione as a plant growth regulator or plant protection agent. In industry, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione could be further investigated for its potential as a corrosion inhibitor or as a component in polymer materials.
Conclusion:
In conclusion, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, or 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, is a chemical compound with potential applications in medicine, agriculture, and industry. Its synthesis method is relatively simple, and it has shown promising results in various scientific research applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in future research directions.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of 2,3-dimethylphenyl isothiocyanate and 2-phenylethylamine in the presence of a base catalyst. The reaction yields 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione as the final product, which can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been explored for its antimicrobial, antifungal, and antiviral properties. It has shown promising results in inhibiting the growth of pathogenic microorganisms, including bacteria and fungi.
In agriculture, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been investigated for its potential as a plant growth regulator and plant protection agent. It has been found to enhance plant growth and increase resistance to various environmental stressors.
In industry, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential as a corrosion inhibitor and as a component in polymer materials. It has shown promising results in preventing the corrosion of metal surfaces and improving the mechanical properties of polymers.
Eigenschaften
Molekularformel |
C19H23N3S |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H23N3S/c1-15-7-6-10-18(16(15)2)22-14-21(13-20-19(22)23)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
NTQDNUYSMZXEBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




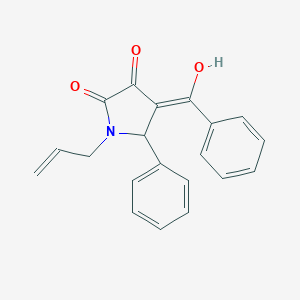
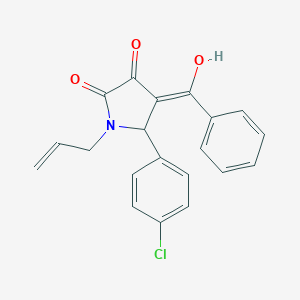
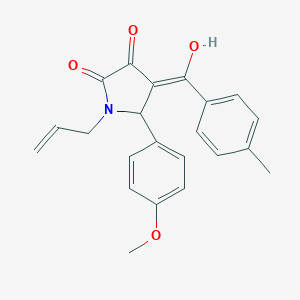
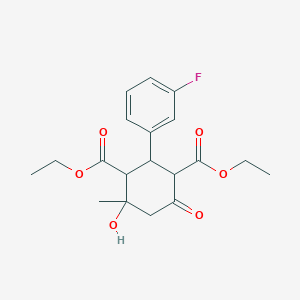
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
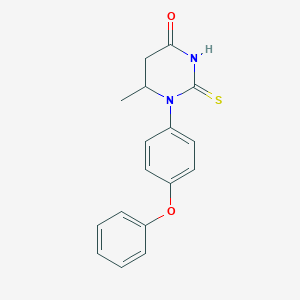
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)